molecular formula C4H5N3O2 B1267173 5-Amino-4,6-dihydroxypyrimidine CAS No. 69340-97-2

5-Amino-4,6-dihydroxypyrimidine

Cat. No. B1267173
CAS RN: 69340-97-2
M. Wt: 127.1 g/mol
InChI Key: YKHPWCZPESTMRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Amino-4,6-dihydroxypyrimidine and its derivatives can be synthesized through a modified condensation process, involving monosubstituted malonic acid diesters and guanidine in the presence of sodium ethoxide. An optimized procedure using Vilsmeier–Haack–Arnold reagent allows for the conversion of 2-amino-4,6-dihydroxypyrimidine analogs to 5-substituted derivatives in high yields (Jansa et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-Amino-4,6-dihydroxypyrimidine derivatives exhibits interesting features, such as polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding. These features are critical in determining the intermolecular interactions and the resulting supramolecular structures (Quesada et al., 2004).

Chemical Reactions and Properties

5-Amino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including hydrazinolysis, which leads to the formation of different derivatives depending on the substituents and reaction conditions. These reactions are crucial for the synthesis of compounds with potential biological activities (Dickinson & Jacobsen, 1975).

Physical Properties Analysis

The physical properties of 5-Amino-4,6-dihydroxypyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. For instance, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate was characterized, highlighting the importance of hydrogen bonds in forming a three-dimensional network structure (Wang, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are critical for understanding and applying 5-Amino-4,6-dihydroxypyrimidine in synthetic chemistry and drug design. Studies have explored its reactivity, highlighting its potential in synthesizing biologically active compounds (Gupta et al., 2014).

Scientific Research Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

5-Amino-4,6-dihydroxypyrimidine derivatives have been studied for their potential anti-inflammatory effects . These compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The synthesis of these derivatives involves a series of chemical reactions, including the use of the Vilsmeier–Haack–Arnold reagent . The compounds were then evaluated in mouse peritoneal cells using the in vitro nitric oxide (NO) assay .

Antimicrobial Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

5-Amino-4,6-dihydroxypyrimidine is used as an intermediate in the production of antimicrobial guanylsulfonamides .

Results or Outcomes

Diuretic Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

5-Amino-4,6-dihydroxypyrimidine derivatives have been used in the production of diuretic agents .

Results or Outcomes

Inhibition of Nitric Oxide Production

Specific Scientific Field

Immunology and Medicinal Chemistry

Summary of the Application

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production .

Methods of Application or Experimental Procedures

The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The in vitro nitric oxide (NO) assay was used to evaluate the compounds in mouse peritoneal cells .

Results or Outcomes

Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM .

Pesticide Intermediates

Specific Scientific Field

Agricultural Chemistry

Summary of the Application

2-amino-4,6-dimethoxypyrimidine (ADM) is a derivative of 5-Amino-4,6-dihydroxypyrimidine and is one of the most important pesticide intermediates . It has been widely used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .

Results or Outcomes

Antiviral Applications

Specific Scientific Field

Virology and Medicinal Chemistry

Summary of the Application

2-Amino-4,6-dichloropyrimidine, a derivative of 5-Amino-4,6-dihydroxypyrimidine, has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It has been reported that maturation of viral particles was prevented as viral proteins synthesized in the presence of this compound were not assembled into new virions .

Methods of Application or Experimental Procedures

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

Results or Outcomes

Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM (higher activity than the most potent reference compound) while the IC 50 s of other derivatives were within the range of 9–36 µM .

Safety And Hazards

5-Amino-4,6-dihydroxypyrimidine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions of 5-Amino-4,6-dihydroxypyrimidine research could involve further exploration of its anti-inflammatory effects and its potential as an antiviral drug . More research is needed to fully understand its mechanism of action and to develop new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

5-amino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPWCZPESTMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303735
Record name 5-Amino-4,6-dihydroxypyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4,6-dihydroxypyrimidine

CAS RN

69340-97-2
Record name 5-Amino-6-hydroxy-4(3H)-pyrimidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 160797
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Record name 69340-97-2
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Record name 5-Amino-4,6-dihydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 5-amino-6-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AM Gero, WJ O'Sullivan, DJ Brown - Biochemical medicine, 1985 - Elsevier
Seventy-one pyrimidine analogs have been tested as possible inhibitors of human spleen mitochondrial dihydroorotate dehydrogenase. Of these nine were demonstrated to be effective …
Number of citations: 18 www.sciencedirect.com
CG TEMPLE JR - 1962 - search.proquest.com
A thesis submitted to the faculty of the University of North Carolina in partial fulfillment of the requirements for the degree of Doctor of Philosophy in the Department of Chemistry …
Number of citations: 0 search.proquest.com
M Akbarzadeh, M Bakavoli, H Eshghi… - Journal of Heterocyclic …, 2016 - Wiley Online Library
Several new derivatives of oxazolo[5,4‐d]pyrimidine (3a, 3b, 3c, 3d, 3e, 3f, 3g, 3h) have been synthesized through the reaction of 2,4‐dichloro‐6‐methyl‐5‐nitropyrimidine (2) with aryl …
Number of citations: 14 onlinelibrary.wiley.com
E Satkiewicz - 2011 - escholarship.org
The high functionality and complex three dimensional structure of RNA offers promise for the development of a wide range of RNA-targeting therapeutics. Previous studies of known …
Number of citations: 2 escholarship.org
CO Okafor - Phosphorous and Sulfur and the Related Elements, 1976 - Taylor & Francis
A survey of the chemical literature recently undertaken by us, has revealed that much greater attention is being given nowadays to organo-sulfur compounds. New products containing …
Number of citations: 3 www.tandfonline.com
L De Coen - 2019 - biblio.ugent.be
Met het schrijven van dit voorwoord komt er een einde aan mijn avontuur bij de Universiteit Gent, en kan ik terugkijken op een mooi hoofdstuk in mijn leven. In dit voorwoord zal ik het …
Number of citations: 3 biblio.ugent.be
石館守三, 由岐英剛 - Chemical and Pharmaceutical Bulletin, 1960 - jlc.jst.go.jp
7-Mercapto-2-methyloxazolo[5, 4-d]pyrimidine was found to undergo rearrangement to 7-hydroxy-2-methylthiazolo[5, 4-d]pyrimidine either by boiling with dilute hydrochloric acid or by …
Number of citations: 3 jlc.jst.go.jp
LM De Coen, BI Roman, M Movsisyan… - European Journal of …, 2018 - Wiley Online Library
In this work, the synthesis of oxazolo[4,5‐d]pyrimidines and oxazolo[5,4‐d]pyrimidines is reviewed. The review is focused on the construction of the scaffold rather than on its further …
M Ishidate, H Yuki - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
7-Mercapto-2-methyloxazolo [5, 4-d] pyrimidine was found to undergo rearrangement to 7-hydroxy-2-methylthiazolo [5, 4-d] pyrimidine either by boiling with dilute hydrochloric acid or …
Number of citations: 11 www.jstage.jst.go.jp
RG Melik-Ogandzhanyan, TA Khachaturyan… - Chemistry of …, 1985 - Springer
Derivatives of pyrimido[4,5-b] [1,4]oxazine with hydroxy-, chloro-, and substituted amino groups at the 4-position were synthesized. The structures of the compounds were confirmed by …
Number of citations: 2 link.springer.com

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